1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
The compound 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic molecule featuring a piperidine core substituted with a benzenesulfonyl group and a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. This structure combines three pharmacologically relevant motifs:
- Benzenesulfonyl group: Enhances metabolic stability and influences binding interactions via sulfonyl-based hydrogen bonding .
- Piperidine ring: A common scaffold in drug design due to its conformational flexibility and ability to modulate bioavailability .
- 1,2,4-Oxadiazole with 4-ethoxyphenyl: The oxadiazole ring contributes to electronic effects, while the ethoxy group may improve solubility and steric interactions .
Propriétés
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-27-18-10-8-16(9-11-18)20-22-21(28-23-20)17-12-14-24(15-13-17)29(25,26)19-6-4-3-5-7-19/h3-11,17H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIREFAORUPKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of Piperidine-4-Carbohydrazide
Starting material : Ethyl piperidine-4-carboxylate.
Reaction : Hydrazinolysis with excess hydrazine hydrate in ethanol under reflux yields piperidine-4-carbohydrazide.
Formation of Acylhydrazide Intermediate
Reaction : Piperidine-4-carbohydrazide reacts with 4-ethoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Cyclization to Oxadiazole
Reaction : The acylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 3 | POCl₃, reflux, 6 h | 65% | ¹³C NMR (DMSO-d₆): δ 167.2 (C=N), 161.5 (C-O); HRMS: m/z 288.1345 [M+H]⁺. |
Sulfonylation of Piperidine Nitrogen
Reaction with Benzenesulfonyl Chloride
Reaction : Intermediate A is treated with benzenesulfonyl chloride in acetone using potassium carbonate (K₂CO₃) as a base.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 4 | PhSO₂Cl, K₂CO₃, acetone, reflux, 8 h | 72% | ¹H NMR (CDCl₃): δ 7.52–7.89 (m, 5H, aromatic H), 3.98–4.31 (m, piperidine H). |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves oxadiazole intermediates.
-
Recrystallization : Ethanol/water mixtures enhance purity of final sulfonylated product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved using C18 column (MeCN:H₂O = 70:30).
-
Melting Point : 162–164°C (decomposition observed above 170°C).
Industrial and Environmental Considerations
Scalability Challenges
Analyse Des Réactions Chimiques
Types of Reactions
1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring’s substituents significantly impact electronic and steric properties:
Sulfonyl Group Modifications
The sulfonyl group’s structure influences binding and pharmacokinetics:
Key Insight : The benzenesulfonyl group in the target compound may offer a balance between binding affinity and solubility compared to chlorinated or alkylsulfonyl analogs.
Piperidine Core Modifications
Piperidine substitutions alter conformational dynamics:
Key Insight : The absence of charged groups or bulky substituents on the target compound’s piperidine may enhance membrane permeability.
Activité Biologique
The compound 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a novel chemical entity that combines the structural features of piperidine and oxadiazole, both of which are known for their pharmacological potential. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and 4-ethoxyphenyl hydrazine in the presence of suitable solvents and catalysts. The resulting product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, compounds similar to 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate to Strong |
| 2 | Bacillus subtilis | Moderate to Strong |
| 3 | Escherichia coli | Weak to Moderate |
| 4 | Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. In particular, it has been reported to inhibit acetylcholinesterase and urease effectively. The IC50 values for these activities indicate its potential as a therapeutic agent in conditions such as Alzheimer's disease and urinary infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong Inhibition |
Binding Studies
In silico studies have provided insights into the binding interactions of this compound with biological macromolecules. Molecular docking simulations suggest that the compound may interact favorably with amino acid residues in target proteins, enhancing its pharmacological effectiveness .
Case Studies
A notable case study involved the evaluation of a series of synthesized compounds bearing similar structural motifs. These compounds were subjected to antibacterial screening and enzyme inhibition assays. The findings indicated a promising therapeutic profile for compounds featuring the oxadiazole-piperidine framework .
Q & A
Synthetic Strategies and Optimization
Basic: What are common synthetic routes for preparing 1-(benzenesulfonyl)piperidine derivatives with 1,2,4-oxadiazole substituents?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. For example, click chemistry (CuI-catalyzed azide-alkyne cycloaddition) can introduce triazole or oxadiazole moieties . Alternatively, cyclization of thiosemicarbazides under oxidative conditions (e.g., using KOH and CS₂ in ethanol) forms the oxadiazole ring . Key steps include:
- Sulfonylation of piperidine using benzenesulfonyl chloride.
- Coupling of 4-ethoxyphenyl precursors via nucleophilic substitution or metal-catalyzed cross-coupling.
- Optimization of solvent systems (e.g., THF:acetone mixtures) and reaction times (e.g., 24-hour reflux) to improve yields .
Advanced : How can researchers optimize reaction yields for oxadiazole formation in sterically hindered piperidine derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade sensitive groups.
- Catalyst loading : CuI (10 mol%) or alternative catalysts (e.g., ZnCl₂) for regioselectivity .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete in nucleophilic steps .
- Statistical validation : Apply ANOVA to identify critical factors (e.g., reaction time vs. temperature interactions) .
Analytical Characterization Challenges
Basic : What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify benzenesulfonyl (δ ~7.5–7.9 ppm) and ethoxyphenyl (δ ~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) groups.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺]⁺ or [M+Na⁺]⁺).
- IR spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced : How can researchers resolve ambiguities in NMR spectra caused by conformational flexibility in the piperidine ring?
- Methodological Answer :
- Variable-temperature NMR : Analyze ring inversion dynamics (e.g., coalescence temperature for axial/equatorial protons).
- DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G* level) .
- HPLC-coupled NMR : Isolate rotamers using reverse-phase chromatography (C18 column, methanol:water gradient) .
Biological Activity Evaluation
Basic : What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates.
- Cellular viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Membrane permeability : Caco-2 monolayer model to assess intestinal absorption .
Advanced : How can researchers address discrepancies between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation).
- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and tissue distribution.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
Computational Modeling and Docking Studies
Basic : How to perform molecular docking of this compound with a target protein?
- Methodological Answer :
- Ligand preparation : Generate 3D conformers (Open Babel) and assign partial charges (AM1-BCC).
- Protein preparation : Remove water molecules, add hydrogens, and define binding pockets (AutoDock Tools).
- Docking protocol : Use AutoDock Vina with Lamarckian GA; validate with co-crystallized ligands .
Advanced : How to validate docking predictions when experimental binding data is unavailable?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
- MM-PBSA/GBSA : Calculate binding free energies from MD snapshots.
- Alanine scanning mutagenesis : Predict critical residues for binding and compare with docking hotspots .
Reaction Mechanism Elucidation
Basic : What is the proposed mechanism for oxadiazole ring formation in this compound?
- Methodological Answer :
- Stepwise cyclization : Thiosemicarbazide intermediate forms via condensation of amidrazone with CS₂, followed by oxidative cyclization (I₂ or H₂O₂) .
- Key intermediates : Monitor via LC-MS at 0, 2, 4, and 6 hours to capture thiourea and cyclized products.
Advanced : How to experimentally distinguish between radical vs. ionic pathways in oxadiazole synthesis?
- Methodological Answer :
- Radical traps : Add TEMPO; significant yield reduction indicates radical intermediates.
- Isotopic labeling : Use ¹⁸O-water to track oxygen incorporation in the oxadiazole ring.
- Kinetic isotope effects : Compare reaction rates with deuterated vs. non-deuterated substrates .
Handling Contradictory Data in Structure-Activity Relationships (SAR)
Advanced : How to resolve conflicting SAR data for analogs with similar substituents but divergent activities?
- Methodological Answer :
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields.
- Free-Wilson analysis : Decompose activity contributions of individual substituents.
- Machine learning : Train random forest models on descriptors (e.g., logP, polar surface area) .
Crystallography and Solid-State Characterization
Advanced : How to overcome challenges in growing single crystals of this compound for XRD?
- Methodological Answer :
Stability and Degradation Pathways
Advanced : What accelerated stability studies are recommended for long-term storage?
- Methodological Answer :
Green Chemistry Approaches
Advanced : How to reduce environmental impact during large-scale synthesis?
- Methodological Answer :
- Solvent substitution : Replace DMF with Cyrene™ (dihydrolevoglucosenone) for cyclization steps.
- Catalyst recycling : Immobilize CuI on mesoporous silica for reuse in click chemistry.
- Process intensification : Use flow reactors to minimize waste and energy consumption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
